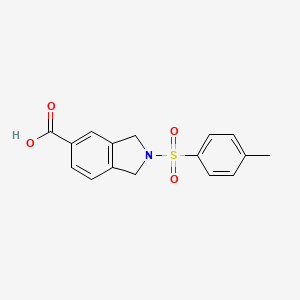

2-Tosylisoindoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

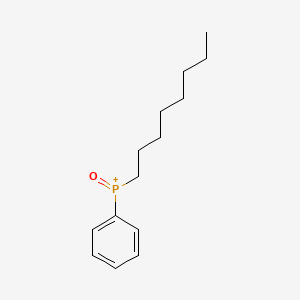

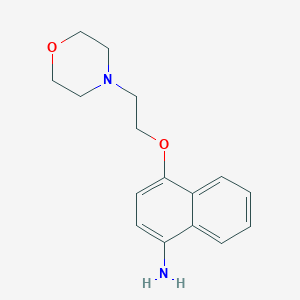

2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .

Molecular Structure Analysis

The molecular structure of 2-Tosylisoindoline-5-carboxylic acid consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .Chemical Reactions Analysis

Carboxylic acids, such as 2-Tosylisoindoline-5-carboxylic acid, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .科学的研究の応用

Organic Synthesis

2-Tosylisoindoline-5-carboxylic acid plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Drug Development

In the realm of drug development, the indole moiety present in 2-Tosylisoindoline-5-carboxylic acid is of particular interest. Indole derivatives are known for their diverse biological activities, which include antiviral, anti-inflammatory, and anticancer properties. This compound can serve as a precursor for developing new drug candidates with potential therapeutic applications .

Nanotechnology

The carboxylic acid group of 2-Tosylisoindoline-5-carboxylic acid can be used to modify the surface of nanoparticles, such as carbon nanotubes and graphene. This modification can improve the dispersion and incorporation of these nanoparticles into various matrices, enhancing the production of polymer nanomaterials with desired properties .

Polymer Science

In polymer science, 2-Tosylisoindoline-5-carboxylic acid can act as a monomer or an additive. Its incorporation into polymers can result in materials with specific characteristics, such as electronic properties required for advanced applications like nanodevices, rechargeable batteries, and electrochemical transistors .

Analytical Chemistry

The compound’s ability to react and form stable derivatives makes it useful in analytical chemistry for the detection and quantification of various substances. It can be part of colorimetric or fluorogenic assays, providing sharp responses under physiological conditions .

Medicinal Chemistry

2-Tosylisoindoline-5-carboxylic acid’s indole core is a pharmacophore, a part of the molecule responsible for its biological activity. It can bind with high affinity to multiple receptors, aiding in the development of new medicinal compounds with broad-spectrum biological activities .

Biotechnology

In biotechnology, the compound can be utilized in enzyme-mediated reactions. Its carboxylic acid group can act as a substrate or inhibitor for enzymes, which is crucial for studying metabolic pathways and designing biocatalysts .

Material Science

The compound’s structural features allow it to interact with other materials, potentially leading to the development of new composites with enhanced mechanical and thermal properties. It could be used to create advanced materials for aerospace, automotive, and electronics industries .

将来の方向性

特性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJQXATMSQCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tosylisoindoline-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)